molecular formula C12H16 B14702725 4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- CAS No. 24139-32-0

4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro-

Cat. No.: B14702725
CAS No.: 24139-32-0
M. Wt: 160.25 g/mol
InChI Key: CZKPIMSROUSLTQ-UHFFFAOYSA-N
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Description

4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- is an organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . This compound is a derivative of naphthalene, characterized by the presence of an etheno bridge and partial hydrogenation, which gives it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- typically involves the diene condensation of cyclopentadiene with 2,5-norbornadiene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro-.

Chemical Reactions Analysis

Types of Reactions

4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as Pd/C to further hydrogenate the compound.

    Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully hydrogenated naphthalene derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- is unique due to its specific etheno bridge and partial hydrogenation, which confer distinct reactivity and applications compared to fully hydrogenated or differently substituted naphthalene derivatives.

Properties

CAS No.

24139-32-0

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

tricyclo[4.4.2.01,6]dodeca-3,11-diene

InChI

InChI=1S/C12H16/c1-2-6-12-8-4-3-7-11(12,5-1)9-10-12/h1-2,9-10H,3-8H2

InChI Key

CZKPIMSROUSLTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC23CC=CCC2(C1)C=C3

Origin of Product

United States

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